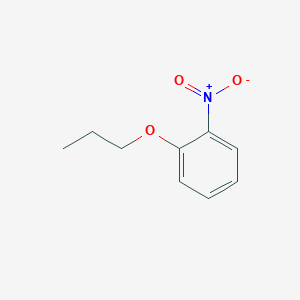
1-硝基-2-丙氧基苯
描述
1-Nitro-2-propoxybenzene is a nitroarene compound, a class of compounds that are known for their extensive use in industrial processes and their environmental persistence. These compounds are typically resistant to oxidative attack due to the electron-withdrawing nature of the nitro groups and the stability of the benzene ring .
Synthesis Analysis
The synthesis of complex azacyclic compounds can be achieved through a redox/cycloaddition cascade using 1-alkynyl-2-nitrobenzenes, which may be related to the synthesis pathways of 1-nitro-2-propoxybenzene . Additionally, the selective ortho hydroxylation of nitrobenzene has been catalyzed by polyoxometalates, indicating the potential for regioselective synthesis of nitrobenzene derivatives . Dual nucleophilic aromatic substitution (SNAr) reactions have been used for the synthesis of various substituted nitrobenzene derivatives, which could be applicable to the synthesis of 1-nitro-2-propoxybenzene .
Molecular Structure Analysis
The molecular structure of nitroarene compounds like 1-nitro-2-propoxybenzene can be influenced by substituents on the benzene ring. For instance, the nitro group in 1,3,5-triisopropyl-2-nitrobenzene is almost perpendicular to the aromatic ring, which could suggest similar steric effects in 1-nitro-2-propoxybenzene . The crystal structure of 1-chloro-2-nitrobenzene, which is structurally similar to 1-nitro-2-propoxybenzene, shows molecules linked by N-O...Cl halogen bonds and aromatic π-π stacking .
Chemical Reactions Analysis
The electrochemical reduction of 1-(2-chloroethyl)-2-nitrobenzene and 1-(2-bromoethyl)-2-nitrobenzene at carbon cathodes has been studied, which could provide insights into the reactivity of the nitro group in 1-nitro-2-propoxybenzene . Nitration reactions have been used to synthesize isomeric bis(nitrofuroxan-yl)nitrobenzenes, which could be relevant to the chemical reactivity of the nitro group in 1-nitro-2-propoxybenzene .
Physical and Chemical Properties Analysis
The physical and chemical properties of nitroarene compounds are influenced by their molecular structure. For example, the crystal structure of 1-chloro-2-nitrobenzene reveals the importance of torsional vibrations of the nitro group in the phase transition to the liquid phase . The structures of three homologous 4,5-dialkoxy-1-ethynyl-2-nitrobenzenes demonstrate the impact of intermolecular C-H...O hydrogen bonds and alkyl chain length on the crystal structures, which could be extrapolated to the physical properties of 1-nitro-2-propoxybenzene .
科学研究应用
合成和催化
- 亚硝基苯用于高效合成 1H-吲唑,涉及铑和铜催化的 C-H 活化和 C-N/N-N 偶联,提供高效率和官能团耐受性 (Wang 和 Li,2016)。
制备技术
- 已经开发了超声辅助制备技术来制备硝基芳香醚,如 1-丁氧基-4-硝基苯,使用多位点相转移催化,与非超声方法相比,反应速率显着提高 (Harikumar 和 Rajendran,2014)。
环境修复
- 已证明零价铁金属可以在厌氧条件下还原硝基芳香族化合物 (NAC),如硝基苯,将它们转化为危害较小的物质,如苯胺,这对于环境修复工作至关重要 (Agrawal 和 Tratnyek,1996)。
化学中间体
- 由 4-硝基苯酚和 1,2-二溴乙烷合成的 1-(2-溴乙氧基)-4-硝基苯等化合物是药物制造中的重要中间体,特别是对于多非利特等药物 (Guang-xin,2006)。
光物理和光化学
- 最简单的硝基芳香族化合物硝基苯的复杂光物理和光化学已得到详细研究。这包括探索系统在紫外吸收后的衰变路径,这对于理解这些化合物的 photochemical 行为很重要 (Giussani 和 Worth,2017)。
电化学应用
- 对硝基芳香族化合物电化学还原的研究导致了生产 1-硝基-2-乙烯基苯等物质的新型电合成路线,这在各种化学工业中很重要 (Du 和 Peters,2010)。
生物降解
- 硝基苯双加氧酶已被研究其降解硝基芳香族污染物(如硝基苯)的能力,从而深入了解潜在的生物修复策略 (Friemann 等,2005)。
药物合成
- 具有硝基芳香族结构的化合物的新型合成已被评估其作为抗癌和抗病毒剂的潜力,表明这些化合物在药物研究中的广泛适用性 (Wang 等,2000)。
传感器开发
- 由于硝基苯等硝基芳香族化合物的毒性,导致开发了用于环境监测的传感器。一个显着的例子是用于电化学测定此类化合物的纳米复合材料的创建 (Kubendhiran 等,2017)。
属性
IUPAC Name |
1-nitro-2-propoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-2-7-13-9-6-4-3-5-8(9)10(11)12/h3-6H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGIBTRWOXSIMMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20343108 | |
| Record name | 1-Nitro-2-propoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20343108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3079-53-6 | |
| Record name | 1-Nitro-2-propoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20343108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


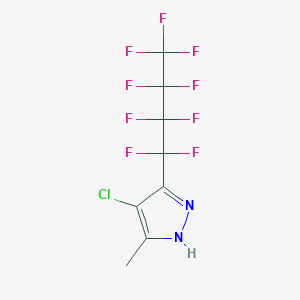


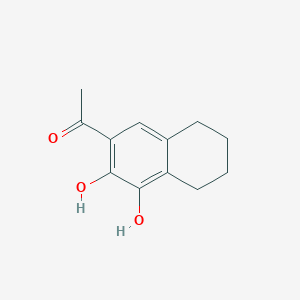


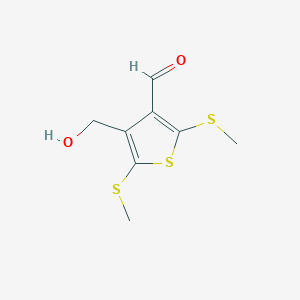
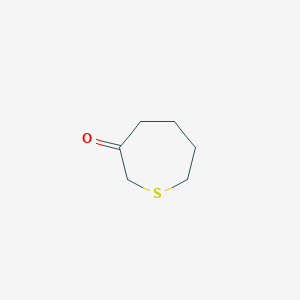
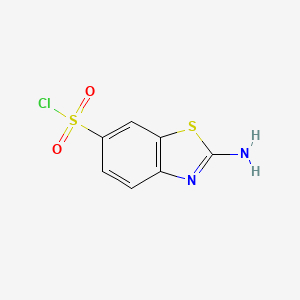
![7-Oxabicyclo[2.2.1]heptan-2-ol](/img/structure/B3031335.png)
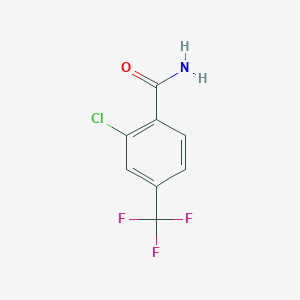
![1,2,2-trichloro-N-[2-[4-(trifluoromethyl)pyridin-2-yl]oxyethoxy]ethenamine](/img/structure/B3031339.png)
![2-chloro-1-[1-(trifluoromethyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]ethan-1-one](/img/structure/B3031341.png)
